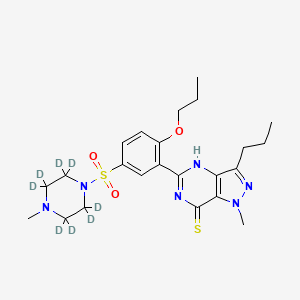
Altrenogest 19,19,20,21,21-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Altrenogest-d5, also known as Allyltrenbolone-d5, is a deuterated form of Altrenogest. Altrenogest is a synthetic progestin belonging to the 19-nortestosterone group. It is widely used in veterinary medicine to suppress or synchronize estrus in horses and pigs . The deuterated form, Altrenogest-d5, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Altrenogest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Altrenogest-d5 involves the incorporation of deuterium atoms into the Altrenogest molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of Altrenogest-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Altrenogest-d5 undergoes several types of chemical reactions, including:
Oxidation: Altrenogest-d5 can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert Altrenogest-d5 into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Altrenogest-d5. These derivatives are often used to study the metabolic pathways and biological activities of the parent compound .
Wissenschaftliche Forschungsanwendungen
Altrenogest-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Altrenogest in various animal models.
Metabolic Pathways: Helps in identifying and characterizing the metabolites of Altrenogest.
Environmental Studies: Used to study the environmental fate and impact of Altrenogest and its metabolites.
Veterinary Medicine: Research on the efficacy and safety of Altrenogest in synchronizing estrus and maintaining pregnancy in animals
Wirkmechanismus
Altrenogest-d5 exerts its effects by binding to progesterone receptors in the target tissues. This binding inhibits the secretion of gonadotropin-releasing hormone from the hypothalamus, which in turn suppresses the release of luteinizing hormone from the pituitary gland. This suppression prevents ovulation and maintains pregnancy in animals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norethisterone: Another synthetic progestin used in human and veterinary medicine.
Norgestrel: A synthetic progestin with similar applications in contraceptives.
Trenbolone: An anabolic steroid with structural similarities to Altrenogest.
Uniqueness
Altrenogest-d5 is unique due to its deuterated nature, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides stability and allows for precise tracking of the compound in biological systems .
Eigenschaften
Molekularformel |
C21H26O2 |
|---|---|
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2 |
InChI-Schlüssel |
VWAUPFMBXBWEQY-NSGAWIOXSA-N |
Isomerische SMILES |
[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O)[2H] |
Kanonische SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)


